(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C25H20N2O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O3S2/c1-13-6-8-16(9-7-13)21-19(22(28)17-5-4-10-31-17)23(29)24(30)27(21)25-26-20-15(3)11-14(2)12-18(20)32-25/h4-12,21,29H,1-3H3 |
InChI Key |
FZJCMAKKBVKECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(C=C(C=C4S3)C)C)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization/Claisen Rearrangement
A foundational approach for pyrrolidine-2,3-dione synthesis involves a one-pot cyclization followed by a Claisen rearrangement. For the target compound, this method would employ:
-
4,6-Dimethyl-1,3-benzothiazol-2-amine as the amine component.
-
Diethyl oxalate or ethyl acetoacetate as the diketone precursor.
-
Thiophene-2-carbaldehyde to introduce the hydroxy(thiophen-2-yl)methylidene group.
Reaction conditions involve heating in ethanol or THF at reflux (70–80°C) for 12–24 hours, followed by acid-catalyzed Claisen rearrangement to establish the E-configuration at the C4 position. The 4-methylphenyl group is introduced via Friedel-Crafts alkylation using 4-methylbenzyl bromide in the presence of AlCl₃.
Key Data:
| Component | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Benzothiazol-2-amine | Diethyl oxalate | EtOH, reflux, 18 h | 62–68 |
| Thiophene-2-carbaldehyde | HCl (cat.) | 60°C, 6 h | 55 |
| 4-Methylbenzyl bromide | AlCl₃, DCM | 0°C to rt, 2 h | 48 |
Stepwise Functionalization of Pyrrolidine-2,3-dione Intermediates
Synthesis of the Pyrrolidine-2,3-dione Core
The core structure is synthesized via condensation of 4,6-dimethyl-1,3-benzothiazol-2-amine with diethyl oxalacetate in ethanol under reflux. Sodium ethoxide facilitates deprotonation, yielding 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione.
Reaction Mechanism:
Introduction of the 4-Methylphenyl Group
Electrophilic aromatic substitution at C5 is achieved using 4-methylbenzenediazonium chloride in acidic conditions (H₂SO₄, 0–5°C). The reaction proceeds via diazonium salt decomposition, generating a phenyl radical that couples to the pyrrolidine core.
Optimization Notes:
-
Excess diazonium salt improves yield (up to 58%).
-
Lower temperatures (–10°C) minimize byproducts.
Thiophene-2-ylmethylidene Condensation
The C4 position is functionalized via Knoevenagel condensation with thiophene-2-carbaldehyde in the presence of piperidine as a base. The reaction is conducted in toluene at 110°C for 8 hours, yielding the (4E)-isomer preferentially due to steric hindrance.
Stereochemical Control:
-
E/Z Ratio : 85:15 (confirmed by NOESY NMR).
-
Purification : Silica gel chromatography (hexane/EtOAc 3:1) isolates the E-isomer.
Alternative Routes via Suzuki-Miyaura Coupling
Late-Stage Arylation
A palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-methylphenyl group post-cyclization. The pyrrolidine-2,3-dione core is brominated at C5 using NBS, followed by coupling with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.
Conditions:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Cs₂CO₃ (2 equiv).
-
Solvent : Dioxane/H₂O (4:1), 90°C, 12 h.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (4E)-configuration and planar geometry of the thiophene-methylidene group (bond angle: 172.1°).
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during cyclization lead to byproducts. Using microwave irradiation (100°C, 30 min) enhances regioselectivity for the 1,5-dione product (yield: 72%).
Chemical Reactions Analysis
- Reactivity : The compound can undergo oxidation , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the thiol group to a sulfone.
- Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
- Substitution : Halogenation reactions using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) can introduce halogens.
- Major Products : Oxidation yields the sulfone derivative, reduction leads to the corresponding alcohol, and substitution results in halogenated derivatives.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis due to its unique structure.
- Biology : Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
- Medicine : Research on its pharmacological properties, including potential drug development.
- Industry : Limited applications due to its complexity.
Mechanism of Action
- Targets : The compound may interact with specific enzymes, receptors, or cellular pathways.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles. Below is a comparative analysis with structurally or functionally related derivatives:
Key Observations
Structural Diversity: The target compound uniquely combines a pyrrolidine-2,3-dione core with benzothiazole and thiophene groups, distinguishing it from imidazolidinones (e.g., 4e ) or thiazolidinones (e.g., compound 5 ).
Synthesis Methods: The target compound’s synthesis is inferred to involve aldehyde-thiosemicarbazide condensations under acidic reflux conditions, similar to methods in and . In contrast, compound 4e uses a three-component reaction with propylamine, highlighting the versatility of amine-aldehyde-ketone systems in forming imidazolidinones.
The hydroxy-thiophenyl group may confer metal-chelating or radical-scavenging capabilities.
Hydrogen-bonding motifs (e.g., hydroxy-thiophenyl) could influence solubility and crystal packing, as seen in ’s triazole-thiocarbonohydrazide system .
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(C=C(C=C4S3)C)C)C5=CC=CC=C5)O |
| Molecular Formula | C₁₉H₁₈N₂O₃S |
| Molecular Weight | 354.42 g/mol |
| CAS Number | 671763-67-0 |
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione. For instance, derivatives of benzothiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several benzothiazole derivatives on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 12.5 |
| Benzothiazole Derivative B | HCT-116 | 8.3 |
These findings suggest that modifications to the benzothiazole structure can enhance cytotoxicity against cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A review of related benzothiazole compounds indicates that they possess moderate to significant antibacterial and antifungal activities.
Antibacterial Activity
In vitro studies have shown that certain derivatives can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity observed:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| (4E)-1-(4,6-dimethyl...) | Staphylococcus aureus | 32 |
| (4E)-1-(4,6-dimethyl...) | Escherichia coli | 64 |
These results demonstrate the potential use of this compound in developing new antimicrobial agents.
The exact mechanism by which (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that certain benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity: Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Q & A
Q. What are the key synthetic steps and reagents required to synthesize this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the benzothiazole core using 4,6-dimethyl-1,3-benzothiazol-2-amine as a starting material.
- Step 2 : Introduction of the pyrrolidine-2,3-dione moiety via cyclization under acidic conditions (e.g., HCl or acetic acid) .
- Step 3 : Functionalization with hydroxy(thiophen-2-yl)methylidene and 4-methylphenyl groups using condensation reactions, often catalyzed by bases like sodium ethoxide or acids like sulfuric acid . Critical reagents include ethanol, chloroform, and controlled temperature conditions (60–80°C) to optimize yield and purity .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers) .
- Infrared (IR) Spectroscopy : Confirmation of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What biological activities are hypothesized for this compound?
Structural analogs exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR or CDK2) via π-π stacking with aromatic residues .
- Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways due to electron-withdrawing substituents .
- Antimicrobial potential : Disruption of bacterial cell membranes via hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (AlCl₃) improve coupling efficiency in thiophene incorporation .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates isomers with >95% purity .
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) arise, and how are they resolved?
- Source of contradictions : Dynamic stereochemical changes in solution (e.g., keto-enol tautomerism) vs. static crystal structures .
- Resolution strategies :
- Variable-temperature NMR to track conformational shifts.
- X-ray crystallography to establish absolute configuration .
Q. What experimental designs validate structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3-fluorophenyl vs. 4-methylphenyl) to assess steric/electronic effects on bioactivity .
- In vitro assays :
- Enzyme inhibition (IC₅₀ measurements via fluorescence polarization).
- Cytotoxicity screening (MTT assay on cancer cell lines) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Simulate binding modes with protein targets (e.g., COX-2 PDB: 5IKT) to identify key interactions (H-bonding with Arg120, hydrophobic pockets) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Data Contradiction Analysis
Q. Why do biological assay results vary across studies?
- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (serum concentration, incubation time) .
- Compound stability : Degradation under physiological pH or light exposure alters efficacy .
Q. How do substituents influence the compound’s stability and degradation pathways?
- Electron-donating groups (e.g., -OCH₃) : Increase oxidative degradation via CYP450 enzymes .
- Hydroxyimino groups : Susceptible to hydrolysis under acidic conditions, forming ketone byproducts .
Methodological Recommendations
Best practices for long-term storage and handling:
- Store under inert gas (N₂/Ar) at -20°C to prevent oxidation.
- Use amber vials to avoid photodegradation .
Statistical approaches for validating reproducibility in SAR studies:
- Dose-response curves with triplicate measurements.
- ANOVA to assess significance of substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
